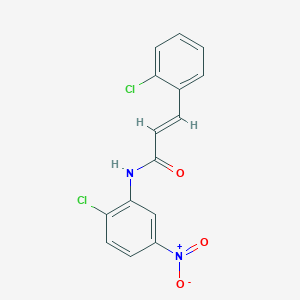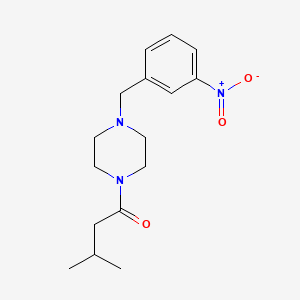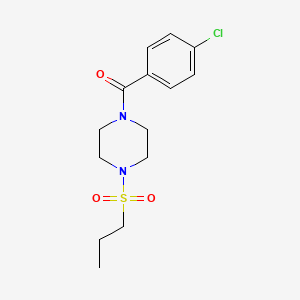![molecular formula C16H17N3O3S B5880799 N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5880799.png)
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide, also known as NBPF, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer treatment.
Mecanismo De Acción
The exact mechanism of action of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide is not fully understood. However, studies have shown that N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells (Li et al., 2018). CAIX plays a role in regulating the pH of cancer cells, and its inhibition by N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide may lead to cell death (Li et al., 2018).
Biochemical and Physiological Effects
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has been found to have low toxicity in normal cells and tissues, suggesting that it may have a favorable safety profile for use in cancer treatment (Li et al., 2018). In addition to its anti-tumor activity, N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors (Li et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a versatile tool for studying cancer biology. However, one limitation is that the exact mechanism of action of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
For research include the development of more potent and selective CAIX inhibitors, investigation of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide's effects on the tumor microenvironment, and determination of the optimal dosing and administration for use in cancer treatment.
Métodos De Síntesis
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide is synthesized through a multi-step process that involves the reaction of 4-(isobutyrylamino)aniline with carbon disulfide and potassium hydroxide to form the intermediate 4-(isobutyrylamino)phenyl dithiocarbamate. This intermediate is then reacted with 2-furoyl chloride to produce N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide (Li et al., 2018).
Aplicaciones Científicas De Investigación
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has been studied for its potential use in cancer treatment. In vitro studies have shown that N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide inhibits the growth of various cancer cell lines, including breast, lung, and liver cancer cells (Li et al., 2018). In vivo studies have also demonstrated the anti-tumor activity of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide in mice with breast and liver cancer (Li et al., 2018). N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has also been found to sensitize cancer cells to chemotherapy drugs, suggesting that it may be useful in combination with other cancer treatments (Li et al., 2018).
Propiedades
IUPAC Name |
N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10(2)14(20)17-11-5-7-12(8-6-11)18-16(23)19-15(21)13-4-3-9-22-13/h3-10H,1-2H3,(H,17,20)(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAOCGHBIYYDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)






![3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5880761.png)
![4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5880768.png)


![2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880794.png)
